1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and methoxyphenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline. This reaction typically requires specific conditions such as the use of a suitable solvent and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar benzyl group but differ in their core structure and functional groups.
1-Benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one: This compound has a similar methoxyphenyl group but features an indolinone core.
Uniqueness
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of benzyl and methoxyphenyl groups attached to a pyrrolidinone core
Properties
CAS No. |
824935-51-5 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-benzyl-5-(4-methoxyphenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C18H17NO2/c1-21-16-9-7-15(8-10-16)17-11-12-18(20)19(17)13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
InChI Key |
OVDBIHBWZHMCEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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